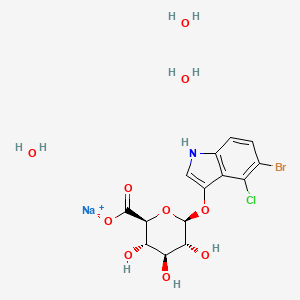
4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole is a chemical compound with the molecular formula C8H6BrFN2O and a molecular weight of 245.05 g/mol . It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole typically involves the reaction of appropriate starting materials under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and reagents such as bromine and fluorine sources . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine and fluorine atoms can be selectively reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets and pathways. As a benzimidazole derivative, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:
6-Bromo-4-fluoro-1H-benzimidazole: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2-Bromo-6-fluoro-4-hydroxybenzoic acid: Another related compound with different functional groups, affecting its chemical reactivity and applications.
(4-bromo-6-fluoro-1H-benzimidazol-2-yl)methanol: A closely related compound with similar properties and uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6BrFN2O |
|---|---|
Molekulargewicht |
245.05 g/mol |
IUPAC-Name |
(4-bromo-6-fluoro-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H6BrFN2O/c9-5-1-4(10)2-6-8(5)12-7(3-13)11-6/h1-2,13H,3H2,(H,11,12) |
InChI-Schlüssel |
BYZXNRYODXTJRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=N2)CO)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)








